molecular formula C20H29Cl2N3O3 B2946880 Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351610-21-3

Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2946880
CAS No.: 1351610-21-3
M. Wt: 430.37
InChI Key: PQKIQRJSNFQCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a complex piperazine derivative characterized by a cyclopentanecarboxamido-ethyl side chain and a methyl carboxylate group on the piperazine ring.

Properties

IUPAC Name

methyl 4-[2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3.ClH/c1-27-19(26)24-14-12-23(13-15-24)11-10-22-18(25)20(8-2-3-9-20)16-4-6-17(21)7-5-16;/h4-7H,2-3,8-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKIQRJSNFQCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s distinct cyclopentanecarboxamido-ethyl chain differentiates it from simpler piperazine derivatives. Key analogs include:

Compound Name Substituents on Piperazine Ring Core Modifications
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide Methyl group at N1 Carboxamide linked to 4-chlorophenyl
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl group at N1 Carboxamide linked to 4-chlorophenyl
1-(4-Chlorophenyl)piperazine None Free piperazine with 4-chlorophenyl at N1
tert-Butyl 4-[[1-[(4-chlorophenyl)methyl]...]piperazine-1-carboxylate tert-Butyl carboxylate at N1 Prolyl-hydroxylase inhibitor scaffold
Target Compound Methyl carboxylate at N1, cyclopentanecarboxamido-ethyl chain Enhanced lipophilicity and structural bulk

Key Observations :

  • The cyclopentanecarboxamido group introduces steric bulk and lipophilicity compared to linear alkyl chains (e.g., methyl or ethyl) .
  • The methyl carboxylate may improve metabolic stability relative to tert-butyl or acetylated analogs .

Physicochemical Properties

Data from analogs suggest trends in solubility, logP, and molecular weight:

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (logS) Reference
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 281.76 2.1 -2.3
1-(4-Chlorophenyl)piperazine 196.67 2.8 -1.9
1-Acetyl-4-(4-chlorophenoxyacetyl)piperazine 325.78 3.2 -3.1
Target Compound ~490.32 (estimated) ~3.5 (estimated) <-3.5 (low solubility) N/A

Analysis :

  • The target compound’s higher molecular weight and logP (estimated) suggest reduced aqueous solubility compared to simpler analogs, necessitating formulation as a hydrochloride salt for improved dissolution .
  • Piperazine rings in chair conformations (common in analogs ) may influence crystal packing and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.